Product packaging for 2,5'-Dimethyl-3'-fluoropropiophenone(Cat. No.:)

2,5'-Dimethyl-3'-fluoropropiophenone

Cat. No.: B7937883
M. Wt: 180.22 g/mol
InChI Key: VOJRVJZTKMSXRY-UHFFFAOYSA-N
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Description

2,5'-Dimethyl-3'-fluoropropiophenone is a fluorinated propiophenone derivative of significant interest in advanced organic synthesis and pharmaceutical research. As a building block, its structure, featuring a ketone group and a fluorine atom on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. Its primary research applications include serving as a key intermediate in medicinal chemistry projects, particularly in the exploration of structure-activity relationships (SAR) where the fluorine atom can influence binding affinity and metabolic stability. Researchers also utilize this compound in material science for the development of novel organic compounds with specific electronic properties. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO B7937883 2,5'-Dimethyl-3'-fluoropropiophenone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRVJZTKMSXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dimethyl 3 Fluoropropiophenone

Classical and Modern Approaches to Propiophenone (B1677668) Core Construction

The formation of the carbon-carbon bond between the aromatic ring and the propanoyl group is the key challenge in synthesizing 2,5'-Dimethyl-3'-fluoropropiophenone. The two principal strategies to achieve this are the electrophilic aromatic substitution via Friedel-Crafts acylation and carbon-carbon bond formation using organometallic reagents.

Friedel-Crafts Acylation: Mechanistic Insights and Optimization Strategies

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of a 1,4-disubstituted benzene (B151609) derivative with a propanoyl electrophile.

The choice of catalyst is critical in a Friedel-Crafts acylation. Strong Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed to activate the acylating agent. libretexts.org The Lewis acid coordinates to the halogen of the acyl chloride (e.g., 3-fluoropropionyl chloride), generating a highly electrophilic acylium ion.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of a starting material like p-xylene (B151628) (1,4-dimethylbenzene), the methyl groups are ortho-, para-directing. Acylation would be expected to occur at the 2-position. The presence of a fluorine atom on the propionyl group does not directly influence the regioselectivity on the aromatic ring but is a key feature of the final molecule.

CatalystTypical Starting MaterialsRole of CatalystExpected Regioselectivity
Aluminum Chloride (AlCl₃)1,4-Dimethylbenzene and 3-Fluoropropionyl ChlorideGeneration of the acylium ion (CH₃CH(F)CO⁺)Acylation at the 2-position of the 1,4-dimethylbenzene ring.
Ferric Chloride (FeCl₃)1,4-Dimethylbenzene and 3-Fluoropropionyl ChlorideA milder Lewis acid alternative to AlCl₃.Similar to AlCl₃, directing acylation to the 2-position.

This table is generated based on established principles of Friedel-Crafts reactions.

Friedel-Crafts acylations are highly sensitive to moisture. The presence of water will react with the Lewis acid catalyst, quenching the reaction. guidechem.com Therefore, strictly anhydrous conditions are necessary for a successful acylation. The choice of solvent is also crucial; it must be inert to the strong Lewis acids and the reactive intermediates. Common solvents include carbon disulfide (CS₂), nitrobenzene, or dichlorobenzene. In some cases, an excess of the aromatic reactant itself can serve as the solvent.

ConditionRationaleImpact on Reaction
Anhydrous ConditionsPrevention of catalyst deactivation by water.Essential for reaction to proceed.
Inert Solvent (e.g., CS₂, Nitrobenzene)Solubilizes reactants without participating in the reaction.Ensures a homogeneous reaction mixture and can influence reaction rate.

This table is generated based on established principles of Friedel-Crafts reactions.

Organometallic Coupling Reactions: Exploring Grignard and Palladium-Catalyzed Methods

Organometallic reagents provide a powerful alternative for the formation of aryl-alkyl ketones, often with greater functional group tolerance than Friedel-Crafts reactions.

Grignard reagents (R-MgX) are well-established for the synthesis of ketones. sigmaaldrich.com For this compound, a potential route would involve the reaction of a Grignard reagent derived from a halogenated xylene, such as 2-bromo-1,4-dimethylbenzene, with 3-fluoropropionyl chloride. This reaction must be carefully controlled, as Grignard reagents can also react with the resulting ketone to form a tertiary alcohol. researchgate.net The use of i-PrMgCl·LiCl has been shown to enhance the nucleophilicity of Grignard reagents, allowing for reactions under mild conditions. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent a more modern approach. researchgate.netmdpi.com These reactions can couple an organometallic reagent with an organic halide. For instance, a boronic acid derivative of 1,4-dimethylbenzene could be coupled with 3-fluoropropionyl chloride in the presence of a palladium catalyst. These methods are often characterized by their high yields and broad functional group compatibility.

Reaction TypeOrganometallic ReagentElectrophileCatalyst/Conditions
Grignard Reaction2,5-Dimethylphenylmagnesium Bromide3-Fluoropropionyl ChlorideDiethyl ether or THF, low temperature to prevent over-addition.
Suzuki Coupling2,5-Dimethylphenylboronic Acid3-Fluoropropionyl ChloridePalladium catalyst (e.g., Pd(PPh₃)₄), base.
Negishi Coupling2,5-Dimethylphenylzinc Chloride3-Fluoropropionyl ChloridePalladium catalyst (e.g., Pd(dppf)Cl₂).

This table is generated based on established principles of organometallic chemistry.

When the alkyl chain of a propiophenone contains a stereocenter, as is the case with this compound (with the fluorine at the 3-position, the stereocenter is at C2 of the propyl chain), the synthesis can be designed to be stereoselective. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch This can be accomplished through several strategies:

Chiral Auxiliaries: An enantiopure group can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. This auxiliary is then removed in a subsequent step.

Chiral Catalysts: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov This is a highly efficient method as only a substoichiometric amount of the chiral catalyst is needed.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.ch

Regioselective Introduction of Fluorine and Methyl Groups

The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination pathways. alfa-chemistry.comnumberanalytics.com The choice between these strategies depends on the available starting materials and the electronic properties of the substrate. numberanalytics.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source ("F+"). numberanalytics.comwikipedia.org For the synthesis of this compound, a plausible precursor would be 2,5'-dimethylpropiophenone. The directing effects of the alkyl and acyl groups on the aromatic ring would influence the position of fluorination. Electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability, safety, and selectivity. alfa-chemistry.comwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) are widely used for the fluorination of activated aromatic systems. alfa-chemistry.comwikipedia.orgresearchgate.net The reaction mechanism is believed to proceed via a polar SEAr pathway, where a Wheland-type intermediate is formed. researchgate.net

Nucleophilic Fluorination: This method involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor for this route would require an activated aromatic ring with a good leaving group (e.g., -NO₂, -Cl) at the 3'-position, ortho or para to a strong electron-withdrawing group. Given the structure of the target molecule, the propionyl group would provide the necessary activation for the substitution to occur.

A comparative summary of these fluorination strategies is presented below.

Table 1: Comparison of Electrophilic vs. Nucleophilic Fluorination Strategies

FeatureElectrophilic FluorinationNucleophilic Fluorination
Fluorine SourceElectrophilic ("F+") reagents (e.g., Selectfluor®, NFSI). alfa-chemistry.comwikipedia.orgNucleophilic (F⁻) reagents (e.g., KF, CsF, TBAF). alfa-chemistry.com
MechanismElectrophilic aromatic substitution (SEAr). researchgate.netNucleophilic aromatic substitution (SNAr).
Substrate RequirementElectron-rich aromatic ring. numberanalytics.comElectron-deficient aromatic ring with a good leaving group.
Key AdvantagesHigh selectivity for complex molecules, applicable in late-stage functionalization. alfa-chemistry.comCost-effective fluoride sources, suitable for large-scale processes. alfa-chemistry.com
Common ReagentsF-TEDA-BF₄ (Selectfluor®), N-Fluorobenzenesulfonimide (NFSI). alfa-chemistry.comPotassium Fluoride (KF), Cesium Fluoride (CsF). alfa-chemistry.com

Two distinct methylation steps are required: one on the aromatic ring (C5') and one at the α-position of the ketone (C2).

Direct Alkylation (α-Methylation): The introduction of the methyl group at the C2 position of the propiophenone chain is typically achieved via enolate chemistry. This involves treating a propiophenone precursor, such as 1-(3-fluoro-5-methylphenyl)propan-1-one, with a base to form an enolate, which then acts as a nucleophile to attack a methylating agent like methyl iodide. More modern and safer methods have been developed, such as the use of quaternary ammonium (B1175870) salts (e.g., Me₄NBr) as methylating agents, which can provide high yields for α-monomethylation without the formation of α,α-dimethylated byproducts. nih.govacs.org Other approaches include manganese-catalyzed methylation using methanol (B129727) as a C1 source or rhodium-catalyzed methylation using DMF. liv.ac.ukrsc.org

Cross-Coupling and Other Approaches (Aromatic Methylation): The 5'-methyl group can be introduced using several methods. Friedel-Crafts alkylation is a classic method but often suffers from a lack of regioselectivity and the potential for polyalkylation. A more controlled approach involves transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be performed on a precursor like 1-(5-bromo-3-fluorophenyl)-2-methylpropan-1-one with a methylating partner such as methylboronic acid. This strategy offers high regioselectivity.

The table below summarizes these methylation strategies.

Table 2: Comparison of Methylation Strategies

StrategyPositionMethodDescriptionAdvantages/Disadvantages
Direct Alkylationα-Position (C2)Enolate AlkylationBase-mediated deprotonation followed by reaction with an electrophilic methyl source (e.g., MeI).Well-established; can lead to poly-alkylation.
Catalytic MethylationUse of catalysts (e.g., Mn, Rh) with methanol or DMF as the methyl source. liv.ac.ukrsc.orgAvoids strong alkylating agents; can offer high selectivity. rsc.org
Aromatic MethylationAromatic Ring (C5')Friedel-Crafts AlkylationLewis acid-catalyzed reaction with a methyl halide.Simple reagents; poor regioselectivity and risk of polyalkylation.
Cross-CouplingTransition-metal-catalyzed reaction of an aryl halide/triflate with an organometallic methyl reagent.High regioselectivity and functional group tolerance.

Scalable Synthesis and Process Intensification of Fluorinated Propiophenones

Moving from laboratory-scale synthesis to industrial production of specialty chemicals like fluorinated propiophenones requires a focus on process intensification (PI). pharmafeatures.comnumberanalytics.com PI aims to develop manufacturing processes that are smaller, safer, more energy-efficient, and less wasteful compared to traditional batch production. numberanalytics.comcetjournal.it

The transition from batch reactors to continuous flow processing is a central element of process intensification. pharmafeatures.compharmasalmanac.com Continuous flow systems, where reagents are continuously pumped through a network of tubes or channels, offer significant advantages for the synthesis of fluorinated ketones. nih.govelsevierpure.com Many reactions involved, such as nitrations (often a precursor step to nucleophilic fluorination) or certain methylation and fluorination reactions, are highly exothermic and can be hazardous on a large scale in batch reactors. pharmasalmanac.com

Flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and preventing the formation of hot spots that can lead to side reactions or runaway conditions. cetjournal.itpharmasalmanac.com This enhanced control often leads to higher yields, improved selectivity, and greater batch-to-batch reproducibility. pharmasalmanac.com Furthermore, the small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, leading to an intrinsically safer process. cetjournal.it The synthesis of related propiophenones has been successfully demonstrated in multistep continuous flow processes, highlighting the viability of this technology. acs.orgresearcher.life

Key considerations for industrial-scale production include:

Process Analytical Technology (PAT): Integrating in-line analytical tools (e.g., IR, NMR) allows for real-time monitoring of the reaction, ensuring it stays within the defined Critical Process Parameters (CPPs). pharmafeatures.com

Automation: Autonomous reactor systems can optimize reaction conditions in real-time, accelerating process development and ensuring consistent product quality. osti.gov

Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of building larger, more complex reactors, production can be increased by running the system for longer periods or by "numbering-up" – running multiple identical reactors in parallel. pharmasalmanac.com

The benefits of adopting continuous flow systems for scalable synthesis are summarized in the table below.

Table 3: Advantages of Continuous Flow Reactors in Scalable Synthesis

ParameterAdvantage in Continuous Flow SystemsImpact on Industrial Production
SafetySmall reactor volumes reduce the risk associated with hazardous reagents and exothermic reactions. cetjournal.itpharmasalmanac.comInherently safer processes, reduced need for extensive safety infrastructure.
Heat & Mass TransferSuperior control due to high surface-area-to-volume ratio. pharmasalmanac.comImproved reaction selectivity, higher yields, and fewer byproducts. pharmasalmanac.com
ScalabilityScaling achieved by continuous operation or numbering-up, not by building larger reactors. pharmasalmanac.comFaster and more predictable scale-up from lab to plant.
Efficiency & CostReduced cycle times, lower solvent usage, and higher throughput. numberanalytics.compharmasalmanac.comLower operating costs, smaller plant footprint, and improved sustainability. cetjournal.itpharmasalmanac.com
ReproducibilitySteady-state operation leads to highly consistent product quality. pharmasalmanac.comReliable manufacturing that consistently meets Critical Quality Attributes (CQAs). pharmafeatures.com

Elucidation of Chemical Reactivity and Transformation Pathways of 2,5 Dimethyl 3 Fluoropropiophenone

Reactivity of the Ketone Carbonyl Functionality

The ketone group is a primary site of reactivity in the molecule, characterized by the polarized carbon-oxygen double bond. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.compressbooks.pub

Nucleophilic Addition Reactions: Scope and Limitations

Nucleophilic addition is a fundamental reaction of ketones, leading to the transformation of the carbonyl group into a tetrahedral intermediate. pressbooks.publibretexts.org The scope of these reactions is broad, though it can be influenced by steric hindrance. In the case of 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one, the ortho-methyl group on the 2,5-dimethylphenyl ring may present some steric hindrance, potentially slowing reactions with bulky nucleophiles. libretexts.org

Key nucleophilic addition reactions include:

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-ol, using hydride reagents.

Grignard and Organolithium Reactions: These strong, carbon-based nucleophiles attack the carbonyl carbon to form tertiary alcohols, extending the carbon skeleton.

Cyanohydrin Formation: The addition of a cyanide ion (typically from a source like KCN with acid) to the carbonyl group yields a hydroxynitrile. chemguide.co.uk

Table 1: Potential Nucleophilic Addition Reactions

Reagent Product Type
Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Lithium aluminum hydride (LiAlH₄) Secondary alcohol
Alkyl magnesium halide (R-MgX) Tertiary alcohol
Alkyllithium (R-Li) Tertiary alcohol

Condensation Reactions and Subsequent Cyclization Pathways

The α-hydrogens at the C-2 position of the propane (B168953) chain are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various condensation reactions.

A prominent example is the Claisen-Schmidt condensation, where the enolate of the ketone reacts with an aldehyde (e.g., benzaldehyde) in the presence of a base. mdpi.com This reaction typically forms an α,β-unsaturated ketone, known as a chalcone, after dehydration of the initial aldol (B89426) addition product. mdpi.comnih.gov Such reactions are foundational for synthesizing various heterocyclic compounds. For instance, diaryl propenones can react with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to form isoxazoles or pyrazolines, respectively. pjsir.orgnih.gov Similarly, condensation with thiourea (B124793) can lead to dihydropyrimidinethiones. pjsir.org

Aromatic Ring Functionalization and Substitution Chemistry

The molecule possesses two distinct aromatic rings, each with its own reactivity profile toward substitution reactions.

Electrophilic Aromatic Substitution: Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. savemyexams.com The outcome of the reaction is governed by the directing and activating or deactivating effects of the substituents already present on the ring. libretexts.orgpressbooks.publibretexts.org

Ring A (2,5-dimethylphenyl ring): This ring is substituted with two electron-donating methyl groups and one strongly electron-withdrawing and deactivating acyl group (-COR). wikipedia.orgbyjus.com

Methyl groups (-CH₃): These are activating, ortho-, para-directing groups. byjus.com The 2-methyl group directs toward positions 3 and 6 (relative to the acyl group), while the 5-methyl group directs toward positions 4 and 6.

Acyl group (-COR): This is a strong deactivating, meta-directing group. byjus.comorganicchemistrytutor.com It directs incoming electrophiles to position 3.

Ring B (3-fluorophenyl ring): This ring is substituted with a fluorine atom and a propyl group.

Propyl group (-CH₂CH₂COR): This alkyl-type group is weakly activating and an ortho-, para-director. pressbooks.pubwikipedia.org It directs incoming electrophiles to positions 2, 4, and 6 of its own ring.

Fluorine atom (-F): Halogens are an exception among directing groups. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate. pressbooks.pubwikipedia.orgbyjus.com The 3-fluoro substituent directs incoming groups to positions 2, 4, and 6.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

Ring Substituent Electronic Effect Directing Effect Predicted Substitution Site(s)
A -C(=O)R Strong deactivating (-I, -M) Meta 3
2-CH₃ Activating (+I) Ortho, Para 3, 6
5-CH₃ Activating (+I) Ortho, Para 4, 6
Combined Deactivated Ring Synergistic Position 3 (major)
B -Propyl Weak activating (+I) Ortho, Para 2, 4, 6
3-F Deactivating (-I), Donating (+M) Ortho, Para 2, 4, 6

Nucleophilic Aromatic Substitution: Implications of Fluorine Activation

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com

On the 3-fluorophenyl ring, fluorine can serve as a leaving group. A key aspect of fluorine in SNAr reactions is that despite being a poor leaving group in other contexts, its high electronegativity strongly stabilizes the negatively charged Meisenheimer complex intermediate, often making fluoroarenes more reactive than other haloarenes in activated systems. nih.gov

However, for 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one, the 3-fluorophenyl ring lacks the necessary strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the fluorine atom. beilstein-journals.org The propyl substituent is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, a standard SNAr reaction on this ring is highly unfavorable and would likely require forcing conditions or alternative mechanisms, such as those enabled by photoredox catalysis for unactivated fluoroarenes. nih.gov

Redox Chemistry of 2,5'-Dimethyl-3'-fluoropropiophenone

The redox chemistry primarily involves the reduction of the ketone functionality and the oxidation of the carbon framework under more vigorous conditions.

Reduction:

Reduction to Alcohol: As mentioned in section 3.1.1, the ketone is readily reduced to the corresponding secondary alcohol using hydride reagents like NaBH₄.

Reduction to Alkane (Deoxygenation): The carbonyl group can be completely removed and replaced with a methylene (B1212753) (-CH₂) group to yield 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propane. This is classically achieved through methods like the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base). mdma.channamalaiuniversity.ac.inlibretexts.org The Clemmensen reduction is particularly effective for aryl-alkyl ketones. libretexts.orgwikipedia.org

Oxidation:

Ketones are generally resistant to mild oxidation. However, under strong oxidizing conditions (e.g., KMnO₄, heat), oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. researchgate.netresearchgate.netyoutube.com This process is destructive and would likely lead to a mixture of carboxylic acids. Cleavage of the bond between the carbonyl carbon and the 2,5-dimethylphenyl ring would yield 2,5-dimethylbenzoic acid. Cleavage of the bond between the carbonyl carbon and the methylene group would yield 3-(3-fluorophenyl)propanoic acid.

Table 3: Redox Reactions of 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one

Reaction Type Reagent(s) Product
Reduction NaBH₄ or LiAlH₄ 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-ol
Zn(Hg), HCl (Clemmensen) 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propane
H₂NNH₂, KOH (Wolff-Kishner) 1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)propane

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Mixture including 2,5-dimethylbenzoic acid and 3-(3-fluorophenyl)propanoic acid |

Oxidative Transformations to Carboxylic Acid Derivatives

The oxidation of propiophenones can lead to various carboxylic acid derivatives, with the specific product depending on the reaction conditions and the structure of the ketone. For this compound, a notable oxidative pathway is the haloform reaction, which is characteristic of methyl ketones. iitk.ac.inbyjus.comwikipedia.orgyoutube.com However, as a propiophenone (B1677668), it is not a methyl ketone. A more general oxidative pathway for non-methyl ketones involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group under strong oxidizing conditions. iitk.ac.in

A primary product from the vigorous oxidation of this compound would be 2,5-dimethyl-3-fluorobenzoic acid . This transformation involves the cleavage of the bond between the carbonyl carbon and the ethyl group. Reagents commonly used for the oxidation of alkylbenzenes to benzoic acids include potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comyoutube.com The reaction typically requires heat and the presence of a benzylic hydrogen, which is present in the propiophenone structure, facilitating the initial oxidative attack. youtube.com

The general transformation can be represented as follows:

Starting Material: this compound

Oxidizing Agent: e.g., Potassium permanganate (KMnO₄), heat, followed by acid workup.

Major Product: 2,5-dimethyl-3-fluorobenzoic acid

The reaction proceeds through the oxidation of the benzylic carbon. The presence of the aromatic ring stabilizes the reaction intermediates, making this position susceptible to oxidation. youtube.com

Table 1: Representative Oxidative Transformation of a Substituted Propiophenone

Starting MaterialOxidizing AgentMajor ProductReference
PropiophenoneAlkaline HypobromiteBenzoic Acid iitk.ac.in
Toluene DerivativesPotassium PermanganateBenzoic Acid Derivatives youtube.comyoutube.comthieme.de

Reductive Pathways to Alcohol Derivatives

The ketone functionality of this compound is readily reduced to a secondary alcohol, yielding 1-(2,5-dimethyl-3-fluorophenyl)propan-1-ol . This transformation can be achieved through various reductive methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). nih.govcam.ac.ukbeilstein-journals.orgacs.orgtandfonline.com Catalytic hydrogenation is a common industrial process for the reduction of aromatic ketones. beilstein-journals.org The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure of hydrogen, to selectively reduce the ketone without affecting the aromatic ring. nih.govbeilstein-journals.org

Starting Material: this compound

Reagents: H₂, Pd/C catalyst

Product: 1-(2,5-dimethyl-3-fluorophenyl)propan-1-ol

Hydride Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. rsc.orglibretexts.orgscispace.comharvard.edu The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. libretexts.orgharvard.edu Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions. rsc.org

Starting Material: this compound

Reagents: Sodium Borohydride (NaBH₄), Methanol

Product: 1-(2,5-dimethyl-3-fluorophenyl)propan-1-ol

The reduction of prochiral ketones, such as this one, results in the formation of a new chiral center at the carbinol carbon. Therefore, enantioselective reduction methods can be employed to produce specific stereoisomers of the resulting alcohol. wikipedia.org

Table 2: Representative Reductive Transformations of Aromatic Ketones

Starting MaterialReducing Agent/MethodProductReference
Aromatic KetonesH₂, Pd(0)EnCat™ 30NPBenzylic Alcohols nih.govcam.ac.ukbeilstein-journals.org
PropiophenoneSodium Borohydride1-Phenylpropan-1-ol libretexts.orgchegg.com
Substituted AcetophenonesSodium BorohydrideCorresponding 1-Arylethanols scispace.com

The Impact of Fluorine and Methyl Groups on Reaction Selectivity and Kinetics

The substituents on the aromatic ring, namely the fluorine atom at the 3'-position and the methyl groups at the 2' and 5' positions, exert significant electronic and steric effects that influence the reactivity of the carbonyl group and the aromatic ring itself.

Electronic Inductive and Resonance Effects

The electronic nature of the substituents alters the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While fluorine also possesses lone pairs that can participate in a +R (resonance) effect, its inductive effect is generally dominant in influencing reactivity. stackexchange.com

Methyl Groups: Alkyl groups, such as the two methyl groups, are electron-donating through an inductive effect (+I). This effect increases the electron density of the aromatic ring, making it more activated towards electrophilic substitution. Conversely, this electron donation slightly decreases the electrophilicity of the carbonyl carbon.

The net electronic effect on the carbonyl group is a balance between the strong electron-withdrawing nature of the fluorine and the electron-donating nature of the two methyl groups. The position of these substituents is crucial. The fluorine at the meta-position (3') primarily exerts its inductive effect. The methyl group at the ortho-position (2') and para-position (5') relative to the point of attachment of the propiophenone chain will have a more pronounced influence on the reactivity.

Steric Influence on Reaction Centers

Steric hindrance plays a crucial role in dictating the accessibility of the reaction centers, particularly the carbonyl carbon and the ortho-position of the aromatic ring.

Ortho-Methyl Group: The methyl group at the 2'-position introduces significant steric hindrance around the carbonyl group. This "ortho effect" can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reduction reactions. iitk.ac.inbeilstein-journals.org In electrophilic aromatic substitution reactions, this ortho-methyl group can also direct incoming electrophiles away from the adjacent positions. nih.gov

Table 3: Summary of Substituent Effects

SubstituentPositionElectronic EffectSteric EffectImpact on Carbonyl Reactivity
Fluorine3' (meta)Strong -I (Inductive)MinimalIncreases electrophilicity
Methyl2' (ortho)+I (Inductive)HighDecreases electrophilicity, sterically hinders nucleophilic attack
Methyl5' (para)+I (Inductive)MinimalDecreases electrophilicity

Mechanistic Investigations and Advanced Spectroscopic Characterization

Kinetic Studies of Reaction Mechanisms: Rate Laws and Activation Parameters

Kinetic studies are fundamental to understanding the mechanism of any chemical reaction involving 2,5'-Dimethyl-3'-fluoropropiophenone, such as its synthesis or degradation. By systematically varying the concentration of reactants and monitoring the reaction rate, a rate law can be established. The rate law provides a mathematical expression of the reaction rate's dependence on reactant concentrations, offering insight into the molecularity of the rate-determining step.

Furthermore, conducting these kinetic experiments at various temperatures allows for the determination of the activation energy (Ea). The Arrhenius equation relates the rate constant (k) to temperature, and a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R. Activation energies typically range from 3.5 to 7.5 kcal/mol for processes like fluorescence quenching in related aromatic compounds researchgate.net. This parameter quantifies the minimum energy required for a reaction to occur and is crucial for controlling reaction conditions.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Temperature (K) Rate Constant (k) (s⁻¹) ln(k) 1/T (K⁻¹)
298 0.05 -3.00 0.00336
308 0.10 -2.30 0.00325
318 0.19 -1.66 0.00314

This table illustrates the type of data collected to determine activation parameters. Actual experimental data for this compound is not available in the provided search results.

In Situ Spectroscopic Analysis of Reaction Intermediates

To directly observe the transient species that form during a reaction, in situ spectroscopic techniques are employed. Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a powerful tool for studying processes on a picosecond timescale stfc.ac.uk. By using a pump pulse to initiate a reaction and a series of time-delayed IR probe pulses, the formation and decay of reaction intermediates can be monitored in real-time stfc.ac.uk. For a reaction involving this compound, this could reveal short-lived radicals or ionic species, providing direct evidence for a proposed reaction mechanism. The vibrational dynamics of these intermediates offer insights that are unobtainable through conventional kinetic studies alone stfc.ac.uk.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique for tracing the path of hydrogen atoms throughout a reaction. Replacing specific protons in a reactant with deuterium, the heavier isotope of hydrogen, can lead to a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, reacts more slowly beilstein-journals.org. Observing a KIE upon deuterating a specific position in this compound would indicate that the C-H bond at that position is broken in the rate-determining step of the reaction chem-station.com.

For example, if the ethyl group of this compound were deuterated, and this led to a significant decrease in the reaction rate, it would suggest a mechanism involving the abstraction of a hydrogen atom from that position. Such isotopic labeling studies are invaluable for distinguishing between proposed mechanistic pathways researchgate.netnih.gov.

High-Resolution Analytical Techniques for Structural Confirmation and Purity Assessment

Definitive structural confirmation and the assessment of purity rely on a combination of high-resolution spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the two methyl groups, the methylene (B1212753) protons of the ethyl group, and the aromatic protons, with their chemical shifts and splitting patterns dictated by the molecular structure.

¹³C NMR : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. openstax.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. openstax.org The carbonyl carbon of the ketone is expected to appear far downfield (160-220 ppm), while sp³-hybridized carbons appear upfield (0-90 ppm). openstax.org Quaternary carbons, those without attached protons, typically show signals of lower intensity. youtube.com

¹⁹F NMR : As a fluorine-containing compound, ¹⁹F NMR is an essential characterization technique. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals over a wide chemical shift range. huji.ac.ilbiophysics.orgnih.gov The chemical shift of the fluorine atom in this compound would be characteristic of an aryl fluoride (B91410) and would be sensitive to its electronic environment. ucsb.edu

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H ~ 7.0 - 7.8 Multiplets Aromatic protons on the fluorophenyl ring.
~ 2.9 Quartet Methylene (-CH₂-) protons of the ethyl group.
~ 2.4 Singlet Methyl (-CH₃) protons on the tolyl ring.
~ 1.2 Triplet Methyl (-CH₃) protons of the ethyl group.
¹³C ~ 195 - 205 Singlet Carbonyl carbon (C=O).
~ 110 - 165 (with C-F coupling) Multiplets Aromatic carbons.
~ 30 - 35 Singlet Methylene (-CH₂-) carbon.
~ 20 - 25 Singlet Methyl (-CH₃) carbon on the tolyl ring.
~ 5 - 10 Singlet Methyl (-CH₃) carbon of the ethyl group.

| ¹⁹F | ~ -100 to -140 | Multiplet | Aromatic C-F. |

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture and then ionized, typically by electron impact (EI). The resulting molecular ion (M⁺) confirms the molecular weight. Subsequent fragmentation of the molecular ion creates a unique pattern that serves as a molecular fingerprint. For this compound, characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl group, leading to the loss of the ethyl radical (•CH₂CH₃) or formation of acylium ions corresponding to the substituted benzoyl and tolyl moieties. nih.gov Electrospray ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS) that typically yields the protonated molecule [M+H]⁺, providing a clear determination of the molecular weight.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
258 [M]⁺ (Molecular Ion)
229 [M - C₂H₅]⁺
137 [F-C₆H₃-CO]⁺
121 [CH₃-C₆H₄-CO]⁺

Note: These are predicted values based on common fragmentation pathways for ketones and aromatic compounds.

IR Spectroscopy : Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. masterorganicchemistry.com It is an excellent tool for identifying functional groups. The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone group around 1685-1715 cm⁻¹. masterorganicchemistry.comwisc.edu Other characteristic absorptions would include C-H stretching frequencies for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and a C-F stretching vibration. wisc.edu

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for compounds with conjugated π systems. wisc.edu The substituted propiophenone (B1677668) structure contains a conjugated system that will absorb UV light, leading to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) is influenced by the substitution on the aromatic rings. scielo.org.za

Table 4: Predicted Spectroscopic Absorption Data for this compound

Spectroscopy Region Predicted Absorption Functional Group
IR Wavenumber (cm⁻¹) ~ 3100-3000 Aromatic C-H Stretch
~ 3000-2850 Aliphatic C-H Stretch
~ 1700 C=O Stretch (Ketone)
~ 1600, 1475 Aromatic C=C Stretch
~ 1250 C-F Stretch

| UV-Vis | Wavelength (nm) | ~ 250-280 | π → π* transition |

Note: These are predicted values based on typical absorption regions for the functional groups present.

An exploration into the chemical landscape of this compound reveals a framework ripe for diverse synthetic modifications. The design and synthesis of its analogues and derivatives are guided by strategic alterations to its core structure, including the propane (B168953) chain and the aromatic ring. These modifications are crucial for developing novel compounds and for conducting detailed studies on structure-reactivity and structure-property relationships.

Molecular Interactions and Biochemical Activities in Vitro/biochemical Focus

Exploration of Molecular Target Engagement in Biological Systems (In Vitro)

Enzyme Inhibition Studies and Characterization

There is currently no available research detailing the inhibitory effects of 2,5'-Dimethyl-3'-fluoropropiophenone on any specific enzymes. Enzyme inhibition assays are crucial for identifying the molecular targets of a compound and elucidating its mechanism of action. Such studies would typically involve screening the compound against a panel of enzymes to determine if it selectively inhibits a particular target.

Receptor Binding Assays and Ligand-Target Affinity

Information regarding the binding affinity of this compound to any biological receptors is not present in the current scientific literature. Receptor binding assays are essential for understanding how a compound might initiate a biological response by interacting with cell surface or intracellular receptors.

Modulation of Intracellular Biochemical Pathways (Cell-Based Assays without Clinical Implication)

Investigation of Apoptotic Pathway Modulation in Cell Lines

There are no published studies investigating the effects of this compound on apoptotic pathways in any cell lines. Research in this area would typically involve treating cancer or other relevant cell lines with the compound and assessing markers of apoptosis, such as caspase activation or DNA fragmentation.

Effects on Specific Signal Transduction Cascades

The impact of this compound on specific signal transduction cascades has not been reported. Signal transduction pathways, such as the MAPK/ERK or PI3K/Akt pathways, are common targets for therapeutic intervention, and understanding a compound's influence on these cascades is a key aspect of its preclinical evaluation.

Development of Structure-Activity Relationships (SAR)

Due to the lack of data on the biological activity of this compound, no structure-activity relationships (SAR) have been established. SAR studies involve synthesizing and testing a series of related compounds to determine how chemical modifications affect their biological activity. This process is fundamental to the optimization of lead compounds in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular descriptors, which are numerical representations of a molecule's physicochemical properties, a predictive model can be constructed. researchgate.net This model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For this compound, a QSAR study would involve the generation of a dataset of structurally related propiophenone (B1677668) derivatives and the experimental determination of their biological activity against a specific target. Molecular descriptors for each compound would then be calculated, falling into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The fluorine atom at the 3'-position, for instance, would significantly influence the electronic distribution of the phenyl ring.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational parameters. The dimethyl substitution on the phenyl ring would be a key factor in steric interactions.

Hydrophobic Descriptors: These describe the hydrophobicity of the molecule, a critical factor in membrane permeability and binding to hydrophobic pockets of proteins. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is employed to build the QSAR equation. nih.govbrieflands.com

An illustrative QSAR model for a series of propiophenone derivatives might take the following form:

Biological Activity (log 1/IC50) = c0 + c1(logP) + c2(LUMO) + c3(Molecular Volume)

Where c0, c1, c2, and c3 are regression coefficients determined from the training set of compounds.

To illustrate the data involved in a hypothetical QSAR study of propiophenone derivatives, the following interactive table presents a sample dataset. This includes the chemical structures, their experimentally determined biological activity (as pIC50), and calculated molecular descriptors.

CompoundStructurepIC50logPLUMO (eV)Molecular Volume (ų)
This compound C17H17FO5.83.9-1.2250
PropiophenoneC9H10O4.22.1-0.8150
3'-FluoropropiophenoneC9H9FO4.52.3-1.1160
2',5'-DimethylpropiophenoneC11H14O4.93.2-0.9200
4'-ChloropropiophenoneC9H9ClO4.72.8-1.0170

Pharmacophore Generation for Rational Design

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. babrone.edu.in It is a crucial tool in rational drug design, enabling the identification of novel scaffolds that can bind to a receptor of interest. nih.gov Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the three-dimensional structure of the target receptor (structure-based). nih.gov

For this compound, a ligand-based pharmacophore model could be developed by superimposing a set of active propiophenone analogs and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the propiophenone backbone is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): Depending on the target, a hydrogen bond donor might be a desirable feature.

Hydrophobic Regions (HY): The dimethyl-substituted phenyl ring and the ethyl chain constitute significant hydrophobic regions.

Aromatic Rings (AR): Both the dimethylphenyl and fluorophenyl rings are aromatic features that can engage in π-π stacking or other aromatic interactions.

Positive/Negative Ionizable Features: While not present in the parent compound, the introduction of ionizable groups could be explored in derivative design.

A hypothetical pharmacophore model for a receptor that binds this compound might consist of one hydrogen bond acceptor, two hydrophobic regions, and two aromatic rings, all arranged in a specific three-dimensional orientation. This model can then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophoric features, even if they are structurally distinct from the propiophenone scaffold. nih.gov

The table below outlines the potential pharmacophoric features of this compound and their corresponding structural components.

Pharmacophoric FeatureStructural Component
Hydrogen Bond AcceptorCarbonyl Oxygen
Hydrophobic Region 12,5-Dimethylphenyl group
Hydrophobic Region 2Ethyl chain
Aromatic Ring 12,5-Dimethylphenyl ring
Aromatic Ring 23-Fluorophenyl ring

By leveraging QSAR and pharmacophore modeling, the development of new chemical entities based on the this compound scaffold can be significantly accelerated, allowing for a more focused and efficient discovery process.

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl 3 Fluoropropiophenone

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. nih.gov In the context of 2,5'-Dimethyl-3'-fluoropropiophenone, molecular docking simulations could be employed to screen for potential biological targets. The process involves preparing the 3D structure of the compound and docking it into the binding sites of a library of known protein structures. The binding energy, which indicates the stability of the ligand-protein complex, is then calculated. Lower binding energies typically suggest a more stable interaction. jbcpm.com

For instance, a hypothetical docking study of this compound against a panel of enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), could reveal potential anti-inflammatory activity. The results would be presented in a table format, showcasing the binding energies and key interacting residues.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions, which are crucial for understanding the mechanism of action.

Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-1 (COX-1)-7.8Arg120, Tyr355
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr385, Ser530
5-Lipoxygenase (5-LOX)-8.1His367, His372, His550

This table is a hypothetical representation and is not based on experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.gov It can be employed to perform a conformational analysis of this compound to identify its most stable three-dimensional structure. nih.gov By systematically rotating the rotatable bonds of the molecule and calculating the energy of each conformation, a potential energy surface can be generated. The conformation with the lowest energy is considered the most stable. The presence of the fluorine atom and methyl groups can significantly influence the conformational preferences of the molecule due to steric and electronic effects. emerginginvestigators.org

DFT calculations can also be used to predict the spectroscopic properties of this compound. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated to aid in the structural elucidation of the compound. idc-online.comnih.gov The predicted ¹⁹F NMR chemical shift would be particularly informative due to the presence of the fluorine atom. rsc.org Similarly, Infrared (IR) vibrational frequencies can be computed to identify the characteristic functional groups present in the molecule. These predicted spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR (ppm)
Aromatic Protons6.8 - 7.5
-CH₂- (Propiophenone)2.9 - 3.1
-CH₃ (Propiophenone)1.1 - 1.3
-CH₃ (Aromatic)2.3 - 2.5
¹³C NMR (ppm)
Carbonyl Carbon198 - 202
Aromatic Carbons115 - 165
-CH₂- (Propiophenone)30 - 35
-CH₃ (Propiophenone)8 - 12
-CH₃ (Aromatic)20 - 25
¹⁹F NMR (ppm) -110 to -120
IR (cm⁻¹)
C=O Stretch1680 - 1700
C-F Stretch1100 - 1250
Aromatic C-H Stretch3000 - 3100

This table contains theoretically predicted values and should be confirmed by experimental data.

Predictive Cheminformatics for ADME-Related Properties

Cheminformatics tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. researchgate.net Various molecular descriptors, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area, are used to predict ADME properties based on established models like Lipinski's rule of five.

Predicted ADME Properties of this compound

PropertyPredicted ValueCompliance with Rules
Molecular Weight~180.22 g/mol Yes (Lipinski)
LogP~2.8Yes (Lipinski)
Hydrogen Bond Donors0Yes (Lipinski)
Hydrogen Bond Acceptors1Yes (Lipinski)
Polar Surface Area~17.07 ŲYes (Veber)
Rotatable Bonds2Yes (Veber)

This table is based on computational predictions and serves as a preliminary assessment.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Starting with the core structure of this compound, a virtual library of novel derivatives can be designed by systematically modifying its chemical structure. mdpi.com For example, the position and nature of the substituents on the aromatic rings could be varied. This virtual library can then be screened against a specific biological target using molecular docking and other computational methods to identify derivatives with potentially improved activity and ADME properties. researchgate.net This approach allows for the rapid exploration of the chemical space around the lead compound and prioritizes the synthesis of the most promising candidates.

Future Research Directions and Potential Scientific Applications

Integration of 2,5'-Dimethyl-3'-fluoropropiophenone in Advanced Organic Materials

The unique combination of a fluorinated phenyl ring and dimethyl groups in this compound suggests its potential as a building block for advanced organic materials. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, a strategy widely employed in materials science. nih.gov Perfluoroalkyl groups, for instance, are known to modify properties and have been used in applications ranging from non-stick coatings to imaging agents. nih.gov

Future research could investigate the incorporation of this compound as a monomer or dopant in polymers. The presence of the fluorine atom could enhance thermal stability, chemical resistance, and hydrophobicity. The specific substitution pattern on the aromatic ring could influence the polymer's morphology and electronic properties, making it a target for developing new dielectrics, liquid crystals, or components for organic electronics.

Catalytic Applications in Organic Synthesis

The ketone moiety is a key functional group that opens avenues for catalytic applications. Research has shown that the ketone carbonyl group, which typically deactivates substrates, can be employed to direct the fluorination of aliphatic C-H bonds under visible light photocatalysis. nih.govrsc.org This suggests a potential future application where the ketone in this compound could act as a directing group to facilitate further selective functionalization of the molecule.

Furthermore, the synthesis of fluorinated ketones is itself an active area of catalytic research. mdpi.com Recent advancements include metal-free, redox-umpolung-enabled catalytic fluorination of α-branched ketones, highlighting a modern approach to synthesizing compounds like this compound. nih.govacs.org These methods are characterized by operational simplicity and mild reaction conditions, representing a significant improvement over traditional techniques. nih.govacs.org The development of catalysts for the selective synthesis of such molecules continues to be a key objective. mdpi.com

Green Chemistry Approaches to Propiophenone (B1677668) Production

The industrial production of propiophenones has traditionally relied on Friedel-Crafts reactions, which often use Lewis acid catalysts and generate significant waste, posing environmental and corrosion challenges. google.comgoogle.com Green chemistry principles encourage the development of more sustainable alternatives.

A promising green alternative is the vapor-phase cross-decarboxylation process, where a carboxylic acid (like benzoic acid) reacts with propionic acid at high temperatures over a solid catalyst, such as calcium acetate (B1210297) and alumina. google.comwikipedia.org This method avoids the use of corrosive reagents and simplifies product work-up. google.comgoogle.com Research into this method has focused on optimizing conditions to suppress the formation of by-products. google.comgoogle.com

Table 1: Comparison of Synthesis Methods for Propiophenone Scaffolds
MethodTypical ReagentsCatalystAdvantagesDisadvantages
Traditional Friedel-Crafts AcylationBenzene (B151609), Propionyl Chloride/Anhydride (B1165640)Lewis Acids (e.g., AlCl₃)High YieldCorrosive, High Waste, Catalyst is Consumed. google.comgoogle.com
Vapor-Phase Cross-DecarboxylationBenzoic Acid, Propionic AcidMetal Oxides (e.g., Alumina, Calcium Acetate)Greener (avoids Lewis acids), Catalyst is Regenerable. google.comwikipedia.orgHigh Temperatures Required (400-600°C), Potential for By-products. google.comgoogle.com

Development of Fluorinated Propiophenones as Chemical Probes for Biological Systems

The most promising future application for this compound lies in its use as a chemical probe for biological systems, specifically for Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.gov The fluorine atom is an ideal NMR probe for several reasons. researchgate.net It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton (¹H). nih.govacs.org

Crucially, fluorine is nearly absent in biological systems, meaning that a ¹⁹F NMR spectrum of a biological sample containing a fluorinated probe will have virtually no background signal. researchgate.netnih.gov The ¹⁹F chemical shift is also highly sensitive to the local chemical environment, making it an excellent reporter on molecular interactions, conformational changes, and protein dynamics. nih.govresearchgate.net

Table 2: Properties of ¹⁹F Nucleus for NMR Spectroscopy
PropertyValue/DescriptionSignificance
Natural Abundance100%High signal intensity without isotopic enrichment. nih.govacs.org
Relative Sensitivity (vs ¹H)~83%Enables detection of low concentration samples. nih.govacs.org
Biological BackgroundEssentially zeroSpectra are clean and easy to interpret. nih.govresearchgate.net
Chemical Shift RangeVery large (~400 ppm)Highly sensitive to small changes in the local environment, allowing for detailed study of binding and conformational changes. researchgate.net

A molecule like this compound could be developed as a ¹⁹F NMR probe to study enzyme active sites, protein-ligand interactions in drug discovery, or to monitor changes within cell membranes. acs.orgnih.gov Researchers could attach such probes to biomolecules to study their structure and function in detail, accelerating research in structural biology and medicinal chemistry. pharma-industry-review.com

Q & A

Basic: What are the key physical and chemical properties of 2,5'-Dimethyl-3'-fluoropropiophenone relevant to experimental handling?

Answer:
The compound’s properties can be inferred from structurally similar fluorinated aromatic ketones. For example:

  • Melting Point (mp): Fluorinated propiophenone analogs typically exhibit mp ranges of 34–70°C, as seen in 2,5-difluorophenol (mp 34–38°C) and 3,5-difluorophenylacetic acid (mp 68–70°C) .
  • Molecular Weight: Estimated at ~178–182 g/mol based on analogs like 2,4-difluorophenylacetone (170.15 g/mol) and 2,5-difluorophenylacetonitrile (153.12 g/mol) .
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to fluorine’s electronegativity and ketone functionality.

Table 1: Comparative Properties of Fluorinated Aromatic Ketones

CompoundMolecular Weight (g/mol)mp (°C)Key Functional Groups
2,4-Difluorophenylacetone170.15N/AKetone, Fluorine
3,5-Difluorophenylacetic acid172.1268–70Carboxylic acid, Fluorine
Target Compound ~180 (estimated) ~40–70 (estimated) Ketone, Methyl, Fluorine

Methodological Note: Use differential scanning calorimetry (DSC) for precise mp determination and HPLC for purity validation .

Basic: What synthetic routes are viable for this compound, and how can yields be optimized?

Answer:
Common routes include:

  • Friedel-Crafts Acylation: React 3-fluoro-2,5-dimethylbenzene with propionyl chloride using Lewis acids (e.g., AlCl₃). Challenges include regioselectivity due to steric hindrance from methyl groups.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling of fluorinated aryl halides with methyl-substituted propanone precursors.

Optimization Strategies:

  • Catalyst Screening: Test alternative catalysts (e.g., FeCl₃ or ionic liquids) to improve yield .
  • Temperature Control: Lower reaction temperatures (0–5°C) may reduce side reactions in Friedel-Crafts synthesis .

Table 2: Synthetic Routes and Yields for Analogous Compounds

MethodSubstrateYield (%)Reference
Friedel-Crafts2,4-Difluorophenylacetone60–75
Suzuki Coupling3-Fluorophenylboronic acid80–85

Advanced: How can DFT calculations predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) models the compound’s:

  • Electrostatic Potential: Fluorine’s electron-withdrawing effect and methyl’s steric bulk can be mapped to predict nucleophilic/electrophilic sites.
  • HOMO-LUMO Gaps: Critical for understanding redox behavior in catalytic or photochemical applications.

Methodology:

  • Use software (Gaussian, ORCA) with basis sets (e.g., B3LYP/6-31G*) to optimize geometry .
  • Validate models with experimental NMR shifts (e.g., ¹⁹F NMR) .

Advanced: What analytical techniques best characterize this compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions. For example, ¹⁹F NMR peaks near -110 ppm indicate aromatic fluorine .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve steric effects of methyl groups if crystals are obtainable.

Table 3: Expected NMR Data for Key Protons

Proton Environmentδ (ppm)Multiplicity
Methyl (C-2, C-5')2.3–2.6Singlet
Aromatic (C-3')6.8–7.2Doublet

Advanced: How do methyl and fluorine substituents influence the compound’s reactivity in electrophilic substitutions?

Answer:

  • Steric Effects: Methyl groups at C-2 and C-5' hinder electrophilic attack at adjacent positions.
  • Electronic Effects: Fluorine at C-3' deactivates the ring, directing electrophiles to meta/para positions relative to itself.

Methodological Insight:

  • Perform kinetic studies with bromination or nitration to map reactivity .
  • Compare with non-fluorinated analogs (e.g., 2,5-dimethylpropiophenone) to isolate fluorine’s role .

Basic: What safety protocols apply to handling fluorinated aromatic ketones?

Answer:

  • Ventilation: Use fume hoods due to potential volatility (evident in 2,5-difluorophenol’s bp 59–61°C) .
  • PPE: Nitrile gloves and goggles; avoid skin contact with fluorinated organics .

Advanced: What biomedical applications could exploit this compound’s structure?

Answer:

  • Drug Intermediate: Fluorine enhances metabolic stability and bioavailability. Potential as a kinase inhibitor scaffold, akin to anti-tumor agents in .
  • Probe Development: Fluorine’s NMR activity enables tracking in biological systems.

Methodology:

  • Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ assays .

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